molecular formula C22H22ClNO4 B1376900 Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride CAS No. 634197-80-1

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride

Cat. No.: B1376900
CAS No.: 634197-80-1
M. Wt: 399.9 g/mol
InChI Key: DHXAZNGYHYRGBA-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride is an organic compound that belongs to the class of benzoates It is characterized by the presence of benzyl, amino, benzyloxy, and methoxy functional groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.

    Introduction of the benzyloxy group: This step often involves nucleophilic substitution reactions where a benzyloxy group is introduced to the benzoate core.

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents such as methyl iodide.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the benzoate core.

    Hydrolysis: The ester bond in the benzoate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins and influence cellular processes.

    Inhibiting or activating signaling pathways: The compound may affect pathways involved in cell growth, apoptosis, or inflammation.

    Interacting with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate: The free base form of the compound.

    Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate acetate: An acetate salt form.

    Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate sulfate: A sulfate salt form.

Uniqueness

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

benzyl 2-amino-4-methoxy-5-phenylmethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4.ClH/c1-25-20-13-19(23)18(22(24)27-15-17-10-6-3-7-11-17)12-21(20)26-14-16-8-4-2-5-9-16;/h2-13H,14-15,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXAZNGYHYRGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743550
Record name Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634197-80-1
Record name Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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